(4-(Diphenylmethyl)piperazinyl)-N-((4-methylphenyl)sulfonyl)formamide
Description
(4-(Diphenylmethyl)piperazinyl)-N-((4-methylphenyl)sulfonyl)formamide (CAS: 80490-84-2) is a piperazine-based sulfonamide derivative with a molecular formula of C25H27N3O3S and a molar mass of 449.57 g/mol . Its structure features a diphenylmethyl-substituted piperazine core linked to a 4-methylphenylsulfonylformamide moiety. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active sulfonamides and piperazine derivatives, which are known for their antimicrobial, antitumor, and enzyme-inhibitory properties .
Properties
IUPAC Name |
4-benzhydryl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-20-12-14-23(15-13-20)32(30,31)26-25(29)28-18-16-27(17-19-28)24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSZMIJJJHZQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(Diphenylmethyl)piperazinyl)-N-((4-methylphenyl)sulfonyl)formamide , often referred to in the literature as a piperazine derivative, has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 410.6 g/mol
- IUPAC Name : N-((4-methylphenyl)sulfonyl)-4-(diphenylmethyl)piperazine-1-carboxamide
This structure includes a piperazine ring substituted with a diphenylmethyl group and a sulfonamide moiety, which are crucial for its biological activity.
Antibacterial Activity
Research indicates that compounds with similar piperazine structures exhibit significant antibacterial properties. For example, derivatives of piperazine have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus . The antibacterial activity is often attributed to the sulfonamide group, which inhibits bacterial growth by interfering with folic acid synthesis.
Table 1: Antibacterial Activity of Piperazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Salmonella typhi | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| Compound C | Escherichia coli | 64 µg/mL |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Studies have shown that piperazine derivatives can act as inhibitors of acetylcholinesterase (AChE) and urease, which are vital in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 0.5 |
| Compound B | Urease | 1.2 |
Case Studies
-
Study on Antibacterial Effects :
A study synthesized several piperazine derivatives and assessed their antibacterial activities against five strains of bacteria. The results indicated that compounds containing the sulfonamide group exhibited stronger antibacterial effects compared to those without it . -
Enzyme Inhibition Research :
Another study focused on the enzyme inhibition characteristics of synthesized piperazine derivatives. The findings revealed that certain compounds demonstrated potent inhibition of AChE, suggesting potential applications in neuropharmacology . -
Pharmacological Profiling :
A comprehensive pharmacological profiling of various piperazine derivatives highlighted their potential in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth .
Comparison with Similar Compounds
Key Observations:
Piperazine Modifications : The target compound differs from analogues like F2-7h by replacing the oxopiperazine and fluorophenyl groups with a diphenylmethylpiperazine core, which may enhance lipophilicity and CNS penetration .
Bioisosteric Replacements : The trifluoromethyl group in 667887-29-8 contrasts with the 4-methylphenyl group in the target compound, affecting electronic properties and target affinity.
Key Observations:
Crystallographic and Physicochemical Insights
- N-(4-Hydroxyphenyl)benzenesulfonamide shows intermolecular N–H⋯O and O–H⋯O bonds, suggesting that the target compound’s 4-methylphenyl group may reduce polarity compared to hydroxylated analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
